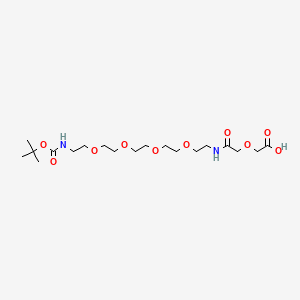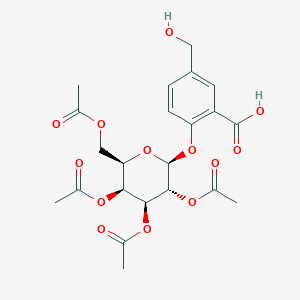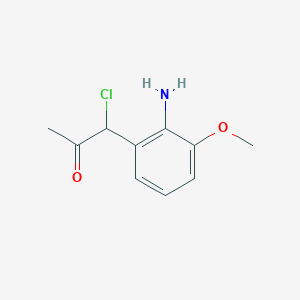
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a methoxy group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the reaction of 2-nitro-3-methoxybenzoic acid with acetyl chloride to form 2-nitro-3-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-1-propanol to yield 1-(2-nitro-3-methoxyphenyl)-1-chloropropan-2-one. Finally, reduction of the nitro group to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 1-(2-Nitro-3-methoxyphenyl)-1-chloropropan-2-one.
Reduction: 1-(2-Amino-3-methoxyphenyl)-1-propanol.
Substitution: 1-(2-Amino-3-methoxyphenyl)-1-propanol.
科学研究应用
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties such as enhanced thermal stability
作用机制
The mechanism of action of 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by inhibiting key kinases involved in signal transduction .
相似化合物的比较
2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one: Known for its role as a MAPK inhibitor.
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection
Uniqueness: 1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes and interfere with cellular signaling pathways makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
1-(2-amino-3-methoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,12H2,1-2H3 |
InChI 键 |
ZOYAKZYNEWLJME-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


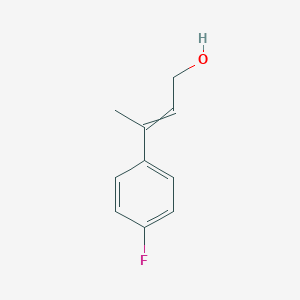
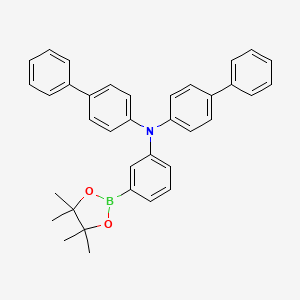
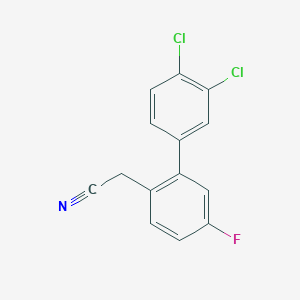
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
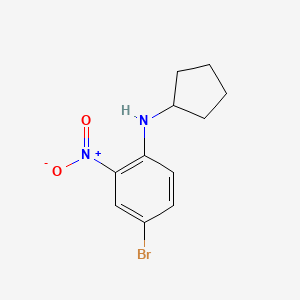



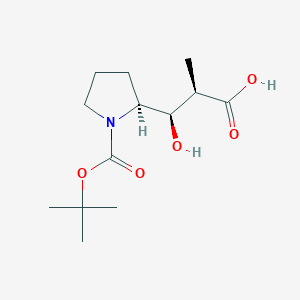
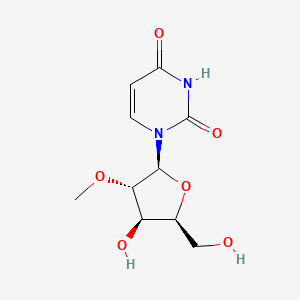
![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)
